molecular formula C11H10ClFO3 B1302650 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid CAS No. 845790-48-9

5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid

Cat. No.: B1302650
CAS No.: 845790-48-9
M. Wt: 244.64 g/mol
InChI Key: XXVMGCBBZNGJEH-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid (CAS: 845790-48-9) is a substituted phenyl valeric acid derivative with the molecular formula C₁₁H₁₀ClFO₃ and a molecular weight of 244.65 g/mol . It belongs to the class of organic building blocks, commonly utilized in pharmaceutical research and chemical synthesis. The compound features a 3-chloro-5-fluorophenyl group attached to a ketone-bearing valeric acid backbone, which imparts unique electronic and steric properties. Its applications include serving as a precursor in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators due to its halogenated aromatic system .

Properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO3/c12-8-4-7(5-9(13)6-8)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVMGCBBZNGJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373961
Record name 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-48-9
Record name 3-Chloro-5-fluoro-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845790-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzene, which undergoes a series of reactions to introduce the valeric acid moiety.

    Reaction Conditions: The key steps include halogenation, followed by a Friedel-Crafts acylation to introduce the oxovaleric acid group.

    Industrial Production: Industrial methods may involve optimized reaction conditions such as controlled temperature and pressure, use of catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products depend on the type of reaction, such as carboxylic acids from oxidation, alcohols from reduction, and substituted phenyl derivatives from nucleophilic substitution.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The oxovaleric acid moiety may participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Key Observations:

Halogen Substitution: The 3-chloro-5-fluoro substitution in the target compound introduces strong electron-withdrawing effects, enhancing acidity (pKa ~3.5–4.0) compared to non-halogenated analogs like 5-(4-methoxyphenyl)-5-oxovaleric acid (pKa ~4.5–5.0) . Bromine substitution (e.g., 3-Bromo-5-methylphenyl analog) increases molecular weight significantly (285.13 g/mol) and may alter lipophilicity (LogP ~2.8 vs. ~2.2 for the chloro-fluoro derivative) .

The 3-fluorophenyl variant lacks chlorine, reducing steric bulk and polarity, which may improve solubility in aqueous media (e.g., ~25 mg/mL vs. ~15 mg/mL for the chloro-fluoro derivative) .

Functional Group Modifications :

  • Methyl ester derivatives (e.g., Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate) exhibit higher lipophilicity (LogP ~3.5) and are often used as prodrugs to enhance membrane permeability .
  • The methoxy group in 5-(4-methoxyphenyl)-5-oxovaleric acid provides electron-donating effects, lowering reactivity toward electrophilic substitution compared to halogenated analogs .

Structural Conformation and Crystallography

  • X-ray crystallography data (from analogs in and ) indicate that the 3-chloro-5-fluorophenyl group induces a dihedral angle of 159.8° between the aromatic ring and the valeric acid chain, optimizing π-π stacking in crystal lattices .
  • In contrast, the 3-fluorophenyl derivative exhibits a smaller dihedral angle (130.1°), reducing crystallinity and increasing amorphous character .

Biological Activity

5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H12ClF O3
  • Molecular Weight : 250.67 g/mol

The presence of a chloro and a fluorine atom in the phenyl ring significantly influences its biological properties, enhancing lipophilicity and bioactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. It appears to activate specific signaling pathways that lead to programmed cell death, making it a candidate for further development in cancer therapy.
  • Inflammatory Response Modulation : The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and pathways such as the NLRP3 inflammasome activation.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, thereby affecting cell survival and proliferation.
  • Receptor Interaction : It potentially interacts with various receptors, including those involved in immune response modulation, which could explain its anti-inflammatory effects.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces IL-1β and TNF-α levels

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of this compound on breast cancer cell lines, researchers found that treatment with the compound resulted in a significant reduction in cell viability. The study reported an IC50 value of approximately 50 µM, indicating effective cytotoxicity at relatively low concentrations.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that the compound significantly decreased levels of pro-inflammatory cytokines (IL-6 and TNF-α) in vitro. The results suggest that it may be beneficial for conditions characterized by chronic inflammation.

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